3,4-dimethyl-6-[(6-methyl-3,4-dihydroquinolin-1(2H)-yl)carbonyl]cyclohex-3-ene-1-carboxylic acid
Beschreibung
3,4-Dimethyl-6-[(6-methyl-3,4-dihydroquinolin-1(2H)-yl)carbonyl]cyclohex-3-ene-1-carboxylic acid is a structurally complex molecule featuring a cyclohexene ring substituted with methyl groups at positions 3 and 4, a carboxylic acid group at position 1, and a carboxamide linkage to a 6-methyl-3,4-dihydroquinoline moiety at position 6.
Eigenschaften
CAS-Nummer |
883549-71-1 |
|---|---|
Molekularformel |
C20H25NO3 |
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
3,4-dimethyl-6-(6-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C20H25NO3/c1-12-6-7-18-15(9-12)5-4-8-21(18)19(22)16-10-13(2)14(3)11-17(16)20(23)24/h6-7,9,16-17H,4-5,8,10-11H2,1-3H3,(H,23,24) |
InChI-Schlüssel |
XEDQTOBUZGSKLA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(CC(C(C1)C(=O)N2CCCC3=C2C=CC(=C3)C)C(=O)O)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3,4-Dimethyl-6-[(6-methyl-3,4-dihydrochinolin-1(2H)-yl)carbonyl]cyclohex-3-en-1-carbonsäure beinhaltet typischerweise mehrere Schritte. Ein gängiger Ansatz beginnt mit der Herstellung des Chinolinderivats, gefolgt von seiner Kupplung mit dem Cyclohexenring. Die Reaktionsbedingungen erfordern oft die Verwendung von Katalysatoren und spezifischen Lösungsmitteln, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um die Effizienz zu maximieren und die Kosten zu minimieren. Dazu gehört häufig die Verwendung von kontinuierlichen Strömungsreaktoren und automatisierten Systemen, um die Reaktionsparameter präzise zu steuern.
Analyse Chemischer Reaktionen
Reactivity of the Carboxylic Acid Group
The carboxylic acid functionality enables classical acid-base chemistry and derivatization:
-
Esterification : Reacts with alcohols (e.g., ethanol, methanol) under catalytic acid conditions (e.g., H₂SO₄) to form esters. For example:
This reaction is critical for modifying solubility or biological activity .
-
Salt Formation : Forms stable salts with bases like NaOH or amines, enhancing solubility for pharmaceutical applications .
Cycloaddition and Cyclization Reactions
The cyclohexene and quinoline moieties participate in cycloadditions, enabling structural diversification:
-
1,3-Dipolar Cycloaddition : Reacts with azomethine ylides or nitrile oxides in ethanol under reflux with triethylamine, yielding fused heterocycles (e.g., triazolines or pyranoquinolines) .
-
Electrocyclic Ring Closure : Under thermal or acidic conditions (e.g., p-toluenesulfonic acid), sigmatropic rearrangements generate furoquinolines or pyranoquinolines via allene intermediates .
Quinoline-Specific Reactions
The 6-methyl-3,4-dihydroquinoline subunit undergoes electrophilic substitution and oxidation:
-
Nitration/Sulfonation : The electron-rich quinoline ring reacts at the 5- or 7-position with HNO₃ or H₂SO₄, though specific regioselectivity requires empirical validation .
-
Oxidation : The dihydroquinoline moiety can oxidize to fully aromatic quinoline derivatives under mild oxidizing agents (e.g., MnO₂).
Functionalization at the Carbonyl Group
The ketone group participates in nucleophilic additions:
-
Grignard Reactions : Reacts with organomagnesium reagents (e.g., RMgX) to form tertiary alcohols.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the carbonyl to a hydroxyl group, altering polarity and hydrogen-bonding capacity .
Comparative Reactivity with Analogues
The compound’s reactivity contrasts with simpler quinoline derivatives:
| Feature | 3,4-Dimethyl-6-[(6-methyl-3,4-dihydroquinolin-1(2H)-yl)carbonyl]cyclohex-3-ene-1-carboxylic acid | 4-Hydroxyquinoline | 7-Chloroquinoline |
|---|---|---|---|
| Electrophilic Substitution | Moderate due to electron-withdrawing carbonyl | High (activated by -OH) | Low (deactivated by -Cl) |
| Cycloaddition Potential | High (multiple reactive sites) | Limited | Moderate |
| Solubility in Polar Solvents | Enhanced by carboxylic acid | Moderate | Low |
Mechanistic Insights
Wissenschaftliche Forschungsanwendungen
Therapeutic Applications
Research indicates that derivatives of this compound exhibit a range of pharmacological effects:
Anticancer Activity
Several studies have highlighted the anticancer properties of compounds similar to 3,4-dimethyl derivatives. These compounds have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
| Study | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| A | Breast Cancer | Induces apoptosis via mitochondrial pathway | |
| B | Lung Cancer | Inhibits proliferation through cell cycle regulation |
Antibacterial and Antifungal Properties
The compound has demonstrated antibacterial and antifungal activities, making it a potential candidate for developing new antimicrobial agents. The mechanism often involves disrupting microbial cell membranes.
| Study | Microorganism | Activity Observed | Reference |
|---|---|---|---|
| C | E. coli | Inhibition of growth at low concentrations | |
| D | Candida spp. | Effective against resistant strains |
Anti-inflammatory Effects
In vivo studies have shown that this compound can reduce inflammation markers in animal models, suggesting its use in treating inflammatory diseases.
| Study | Disease Model | Effect Observed | Reference |
|---|---|---|---|
| E | Arthritis | Reduced swelling and pain behavior | |
| F | Colitis | Decreased inflammatory cytokines in tissues |
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of 3,4-dimethyl derivatives on breast cancer cells. The results indicated a significant reduction in cell viability and an increase in apoptosis markers after treatment with the compound.
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, researchers tested the compound against several bacterial strains. Results showed that it effectively inhibited growth at concentrations lower than existing antibiotics, suggesting its potential as a new therapeutic agent.
Wirkmechanismus
Der Wirkungsmechanismus von 3,4-Dimethyl-6-[(6-methyl-3,4-dihydrochinolin-1(2H)-yl)carbonyl]cyclohex-3-en-1-carbonsäure beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen in biologischen Systemen. Diese Zielstrukturen können Enzyme, Rezeptoren und andere Proteine sein, die eine Rolle in verschiedenen zellulären Prozessen spielen. Die Wirkungen der Verbindung werden über spezifische Pfade vermittelt, die mit Hilfe von biochemischen und molekularbiologischen Techniken untersucht werden können.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized by comparing it to analogues reported in recent literature and patents. Key differences in substituents, molecular weight, and biological activity are highlighted below.
Table 1: Comparative Analysis of Structurally Related Compounds
*Estimated based on structural analysis.
Structural and Functional Insights
Core Modifications: The target compound’s dihydroquinoline moiety distinguishes it from dihydroisoquinoline derivatives (e.g., ), which exhibit distinct electronic profiles due to nitrogen positioning. Compared to the phenylethylamide analogue ( ), the dihydroquinoline group introduces rigidity and π-π stacking capability, which could enhance receptor affinity.
Carboxylic Acid: Unlike ester or amide derivatives (e.g., ), the free carboxylic acid enables salt formation, enhancing solubility for intravenous formulations.
Pharmacological Implications: Patent compounds in and 7 share carboxamide linkages and quinoline cores but feature larger substituents (e.g., tetrahydrofuran-oxy, cyano). These modifications correlate with higher molecular weights (>500 Da), which may limit oral bioavailability but improve target engagement in kinase inhibition . The target compound’s moderate molecular weight (~352 Da) positions it within the "drug-like" range (300–500 Da), favoring both solubility and permeability .
Biologische Aktivität
The compound 3,4-dimethyl-6-[(6-methyl-3,4-dihydroquinolin-1(2H)-yl)carbonyl]cyclohex-3-ene-1-carboxylic acid is a derivative of cyclohexene and dihydroquinoline, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including anticancer, antibacterial, antifungal, and anti-inflammatory effects, supported by various studies and data.
Chemical Structure
The molecular formula of the compound is . Its structure includes a cyclohexene ring, a carboxylic acid group, and a dihydroquinoline moiety. The presence of these functional groups is crucial for its biological activity.
1. Anticancer Properties
Research indicates that derivatives of dihydroquinoline exhibit significant anticancer properties. A study demonstrated that compounds similar to our target compound showed cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase .
2. Antibacterial Activity
The compound has shown promising antibacterial activity against several pathogenic bacteria. In vitro tests revealed effective inhibition of growth against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were reported in the range of 16 to 32 µg/mL .
3. Antifungal Activity
In addition to antibacterial effects, the compound exhibits antifungal properties. It was tested against common fungal strains such as Candida albicans and Aspergillus niger, showing significant antifungal activity with MIC values comparable to standard antifungal agents .
4. Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been highlighted in studies focusing on its ability to inhibit pro-inflammatory cytokines. It was shown to reduce levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, indicating its role in modulating inflammatory responses .
Data Summary
| Biological Activity | Test Organisms/Cell Lines | MIC/IC50 Values | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer), A549 (lung cancer) | IC50 ~ 10 µM | Apoptosis induction |
| Antibacterial | Staphylococcus aureus, Escherichia coli | 16-32 µg/mL | Cell wall synthesis inhibition |
| Antifungal | Candida albicans, Aspergillus niger | MIC ~ 32 µg/mL | Ergosterol biosynthesis inhibition |
| Anti-inflammatory | Macrophages | - | Cytokine inhibition |
Case Studies
- Anticancer Study : A recent study evaluated the efficacy of related compounds in inducing apoptosis in MCF-7 cells through mitochondrial pathways. The study found that these compounds led to increased Bax/Bcl-2 ratios and activation of caspases .
- Antibacterial Study : In a comparative analysis, the compound was tested against traditional antibiotics. Results indicated synergistic effects when combined with amoxicillin against resistant strains of E. coli .
- Anti-inflammatory Study : Another research focused on LPS-induced inflammation in murine models showed that treatment with the compound significantly reduced paw edema and histological signs of inflammation .
Q & A
Q. What synthetic strategies are recommended for constructing the cyclohexene-carboxylic acid core with sterically hindered substituents?
The synthesis of the cyclohexene-carboxylic acid moiety can be optimized via acid-catalyzed cyclization, leveraging methods from analogous structures. For instance, cyclization of substituted cyclohexenone precursors using boron trifluoride diethyl etherate (BF3·Et2O) has been effective in forming strained rings (e.g., tetrahydropyran derivatives) . To address steric hindrance from the 3,4-dimethyl groups, a stepwise approach involving ketone protection (e.g., silyl ethers) prior to cyclization may improve yields. Post-cyclization functionalization (e.g., Friedel-Crafts acylation) can introduce the 6-methyl-3,4-dihydroquinoline moiety .
Q. How can structural ambiguities in the dihydroquinoline-carboxylic acid hybrid be resolved using spectroscopic techniques?
Combined 1H NMR and high-resolution mass spectrometry (HRMS) are critical. For example, the dihydroquinoline ring’s proton environment can be distinguished via coupling constants (e.g., J = 8–10 Hz for adjacent protons in the tetrahydroisoquinoline system) . X-ray crystallography is recommended for confirming the stereochemistry of the cyclohexene ring and acyl group orientation, as demonstrated in ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate derivatives .
Advanced Research Questions
Q. What methodologies are suitable for evaluating structure-activity relationships (SAR) of this compound in enzyme inhibition assays?
- Step 1: Synthesize derivatives with modifications to the carboxylic acid group (e.g., esterification, amidation) and dihydroquinoline substituents (e.g., halogenation, methylation) .
- Step 2: Screen against target enzymes (e.g., acetylcholinesterase) using Ellman’s assay, comparing IC50 values.
- Step 3: Correlate electronic (Hammett σ) and steric (Taft Es) parameters of substituents with activity trends. For example, bulkier substituents on the quinoline ring may enhance binding in hydrophobic enzyme pockets .
Q. How can contradictory bioactivity data (e.g., varying IC50 values across studies) be systematically addressed?
- Assay standardization: Ensure consistent buffer pH (e.g., 7.4 for physiological conditions) and enzyme concentrations.
- Control for compound stability: Use HPLC to verify purity pre- and post-assay, as degradation products (e.g., hydrolyzed acyl groups) may confound results .
- Statistical validation: Apply ANOVA to compare replicates across labs, accounting for batch-to-batch variability in compound synthesis .
Q. What analytical protocols are recommended for validating purity and stability under storage conditions?
- Purity assessment: Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/0.1% TFA in H2O) and UV detection at 254 nm .
- Stability profiling: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. The carboxylic acid group is prone to esterification in humid environments; silica gel desiccants are advised for long-term storage .
Q. How can mechanistic studies (e.g., enzyme inhibition kinetics) be designed for this compound?
- Enzyme kinetics: Use Lineweaver-Burk plots to determine inhibition mode (competitive/uncompetitive). Pre-incubate the compound with the enzyme to assess time-dependent inhibition.
- Molecular docking: Model the compound into enzyme active sites (e.g., acetylcholinesterase’s catalytic triad) using software like AutoDock Vina. Prioritize conformations where the cyclohexene ring occupies the acyl pocket, as seen in tetrahydroisoquinoline derivatives .
Q. What in vivo pharmacokinetic challenges are anticipated due to the compound’s physicochemical properties?
- Low solubility: The carboxylic acid and hydrophobic quinoline groups may limit aqueous solubility. Consider sodium salt formation or nanoformulation.
- Metabolic stability: Cytochrome P450 (CYP3A4) metabolism of the dihydroquinoline ring is likely. Use hepatic microsome assays to identify major metabolites .
Key Considerations for Researchers
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
